molecular formula C14H18FNO B15290671 1-(4-Fluorophenyl)-2-(piperidin-1-yl)propan-1-one CAS No. 27922-36-7

1-(4-Fluorophenyl)-2-(piperidin-1-yl)propan-1-one

Cat. No.: B15290671
CAS No.: 27922-36-7
M. Wt: 235.30 g/mol
InChI Key: MRTWHZCMTBAXAE-UHFFFAOYSA-N
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Description

1-(4-Fluorophenyl)-2-(piperidin-1-yl)propan-1-one is an organic compound that belongs to the class of phenylpiperidines This compound features a fluorophenyl group attached to a piperidine ring via a propanone linker

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Fluorophenyl)-2-(piperidin-1-yl)propan-1-one typically involves the following steps:

    Starting Materials: The synthesis begins with 4-fluorobenzaldehyde and piperidine.

    Formation of Intermediate: The 4-fluorobenzaldehyde undergoes a condensation reaction with piperidine to form an intermediate Schiff base.

    Reduction: The Schiff base is then reduced using a reducing agent such as sodium borohydride to yield the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to carry out the condensation and reduction reactions.

    Purification: Employing techniques such as recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

1-(4-Fluorophenyl)-2-(piperidin-1-yl)propan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can yield alcohols or amines.

    Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used for nucleophilic substitution.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including interactions with enzymes or receptors.

    Medicine: Investigated for its potential therapeutic effects, such as analgesic or anti-inflammatory properties.

    Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing.

Mechanism of Action

The mechanism of action of 1-(4-Fluorophenyl)-2-(piperidin-1-yl)propan-1-one involves:

    Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems.

    Pathways: It may modulate signaling pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Chlorophenyl)-2-(piperidin-1-yl)propan-1-one: Similar structure with a chlorine atom instead of fluorine.

    1-(4-Methylphenyl)-2-(piperidin-1-yl)propan-1-one: Similar structure with a methyl group instead of fluorine.

Uniqueness

1-(4-Fluorophenyl)-2-(piperidin-1-yl)propan-1-one is unique due to the presence of the fluorine atom, which can influence its chemical reactivity and biological activity.

Properties

CAS No.

27922-36-7

Molecular Formula

C14H18FNO

Molecular Weight

235.30 g/mol

IUPAC Name

1-(4-fluorophenyl)-2-piperidin-1-ylpropan-1-one

InChI

InChI=1S/C14H18FNO/c1-11(16-9-3-2-4-10-16)14(17)12-5-7-13(15)8-6-12/h5-8,11H,2-4,9-10H2,1H3

InChI Key

MRTWHZCMTBAXAE-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)C1=CC=C(C=C1)F)N2CCCCC2

Origin of Product

United States

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